6-Methyl-[2,3'-bipyridine]-5'-carbaldehyde
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Overview
Description
6-Methyl-[2,3’-bipyridine]-5’-carbaldehyde is an organic compound belonging to the bipyridine family It consists of two pyridine rings connected at the 2 and 3 positions, with a methyl group attached at the 6 position and an aldehyde group at the 5 position of the second pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-[2,3’-bipyridine]-5’-carbaldehyde typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of bipyridine derivatives, including 6-Methyl-[2,3’-bipyridine]-5’-carbaldehyde, may involve large-scale coupling reactions using continuous flow reactors. These methods ensure high yield and purity while maintaining cost-effectiveness and scalability .
Types of Reactions:
Oxidation: 6-Methyl-[2,3’-bipyridine]-5’-carbaldehyde can undergo oxidation reactions to form carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the methyl or aldehyde groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.
Major Products:
Oxidation: 6-Methyl-[2,3’-bipyridine]-5’-carboxylic acid.
Reduction: 6-Methyl-[2,3’-bipyridine]-5’-methanol.
Substitution: Various substituted bipyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 6-Methyl-[2,3’-bipyridine]-5’-carbaldehyde is used as a ligand in coordination chemistry, forming complexes with transition metals such as palladium, platinum, and copper. These complexes are valuable in catalysis, particularly in cross-coupling reactions like Suzuki and Stille coupling.
Biology: In biological research, bipyridine derivatives are studied for their potential as therapeutic agents. They exhibit biological activity and can interact with biomolecules, making them candidates for drug development.
Medicine: The compound’s ability to form metal complexes is explored in medicinal chemistry for developing metal-based drugs. These drugs can target specific biological pathways and have applications in treating diseases such as cancer.
Industry: 6-Methyl-[2,3’-bipyridine]-5’-carbaldehyde is used in the development of materials for optoelectronic devices, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). Its π-conjugated system facilitates efficient light absorption and charge transfer.
Mechanism of Action
The mechanism of action of 6-Methyl-[2,3’-bipyridine]-5’-carbaldehyde involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions by facilitating electron transfer and stabilizing reaction intermediates. The compound’s molecular targets include transition metal centers, and its pathways involve coordination chemistry and catalysis .
Comparison with Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding affinity to metal ions.
4,4’-Bipyridine: Another bipyridine isomer, used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
6,6’-Dimethyl-2,2’-bipyridine: Similar to 6-Methyl-[2,3’-bipyridine]-5’-carbaldehyde but with methyl groups at the 6 positions of both pyridine rings.
Uniqueness: 6-Methyl-[2,3’-bipyridine]-5’-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group, which allows for diverse chemical reactivity and the formation of various derivatives. Its ability to form stable metal complexes and participate in multiple types of chemical reactions makes it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
1346686-85-8 |
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Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
5-(6-methylpyridin-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H10N2O/c1-9-3-2-4-12(14-9)11-5-10(8-15)6-13-7-11/h2-8H,1H3 |
InChI Key |
ROFTTWYOVYNBCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CN=CC(=C2)C=O |
Origin of Product |
United States |
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